N-(2-Ethoxyethyl)-3-methylaniline
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Overview
Description
N-(2-Ethoxyethyl)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethoxyethyl group attached to the nitrogen atom and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyethyl)-3-methylaniline typically involves the reaction of 3-methylaniline with 2-ethoxyethanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{3-Methylaniline} + \text{2-Ethoxyethanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxyethyl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
N-(2-Ethoxyethyl)-3-methylaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Ethoxyethyl)-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyethyl)-3-methylaniline
- N-(2-Propoxyethyl)-3-methylaniline
- N-(2-Butoxyethyl)-3-methylaniline
Uniqueness
N-(2-Ethoxyethyl)-3-methylaniline is unique due to its specific ethoxyethyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
59333-47-0 |
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Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-3-methylaniline |
InChI |
InChI=1S/C11H17NO/c1-3-13-8-7-12-11-6-4-5-10(2)9-11/h4-6,9,12H,3,7-8H2,1-2H3 |
InChI Key |
DNQVTOOIVZMJMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC1=CC=CC(=C1)C |
Origin of Product |
United States |
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